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Compound Name:
9-Oxo-9H-xanthene-2-carboxylic

acid

CAS No.: 40274-67-7

Cat. No.: B1199853

Get Quote

The xanthene heterocyclic system, and particularly its oxidized form, xanthone, represents a

"privileged scaffold" in medicinal chemistry. This three-ring system is structurally rigid yet

synthetically tractable, providing an ideal foundation for the spatial presentation of functional

groups to interact with biological targets. Xanthone derivatives, both naturally occurring and

synthetic, exhibit a remarkable breadth of biological activities, including anticancer, anti-

inflammatory, antibacterial, and neuroprotective properties.[1]

This guide focuses on a key derivative, 9-Oxo-9H-xanthene-2-carboxylic acid (also known as

Xanthone-2-carboxylic acid). This molecule is not merely an active compound in its own right

but serves as a critical starting material and structural template for the synthesis of more

complex and highly potent therapeutic agents. Its intrinsic properties—a planar, aromatic core

coupled with a reactive carboxylic acid handle—make it an exceptionally valuable building

block for researchers in drug development. We will explore its fundamental properties, provide

detailed protocols for its synthesis, and illuminate its primary application as a scaffold for

developing modulators of the metabotropic glutamate receptor 1 (mGluR1), a key target for

neurological disorders.
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Section 1: Core Physicochemical and Structural
Properties
Understanding the fundamental properties of 9-Oxo-9H-xanthene-2-carboxylic acid is

essential for its effective use in synthesis and research. The rigid xanthone core dictates its

solubility and thermal stability, while the carboxylic acid group at the 2-position provides a

crucial anchor point for synthetic elaboration.

Key Property Data
The essential physicochemical data for 9-Oxo-9H-xanthene-2-carboxylic acid are

summarized below. The high melting point is indicative of a stable, planar crystalline structure.

While experimental solubility data is limited, its predicted pKa and structural analogy to similar

aromatic carboxylic acids suggest poor aqueous solubility but good solubility in polar aprotic

organic solvents like DMSO and DMF.[1][2]

Property Value Source

CAS Number 40274-67-7 [3][4]

Molecular Formula C₁₄H₈O₄ [4]

Molecular Weight 240.21 g/mol [4]

Melting Point >300 °C [3]

Boiling Point 483.6 ± 34.0 °C (Predicted) [3]

Density 1.445 ± 0.06 g/cm³ (Predicted) [3]

pKa 3.94 ± 0.20 (Predicted) [3]

Storage
Sealed in dry, Room

Temperature
[3][4]

Appearance Solid N/A

Solubility
Soluble in DMSO, DMF,

Methanol
[1][2]
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Structural Insights
The structure of 9-Oxo-9H-xanthene-2-carboxylic acid is characterized by its tricyclic

planarity. This rigidity is a key feature in drug design, as it reduces the entropic penalty upon

binding to a receptor site. The electron-withdrawing ketone at the 9-position and the

delocalization of electrons across the aromatic system contribute to the molecule's chemical

stability and influence the reactivity of the carboxylic acid group. This structure serves as a

robust starting point for building libraries of compounds for screening.

Section 2: Synthesis and Purification Workflow
The synthesis of 9-Oxo-9H-xanthene-2-carboxylic acid is typically achieved via a two-stage

process: the initial formation of a benzophenone intermediate followed by an intramolecular

cyclization to form the xanthone core. The following workflow represents a reliable and scalable

approach.

Synthesis Workflow Diagram

Stage 1: Friedel-Crafts Acylation

Stage 2: Dehydrative Cyclization

Phenol

2-(4-Hydroxybenzoyl)benzoic acid

 AlCl₃, 120-140°C 

Phthalic Anhydride
 AlCl₃, 120-140°C 

9-Oxo-9H-xanthene-2-carboxylic acid H₂SO₄ or PPA, Heat Purification
(Recrystallization)

Click to download full resolution via product page

Caption: Two-stage synthesis of 9-Oxo-9H-xanthene-2-carboxylic acid.

Stage 1: Synthesis of 2-(4-Hydroxybenzoyl)benzoic Acid
Principle: This step employs a classic Friedel-Crafts acylation reaction. Phthalic anhydride acts

as the acylating agent, and phenol is the aromatic substrate. A Lewis acid catalyst, typically
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aluminum chloride (AlCl₃), is used to activate the anhydride. The reaction regioselectively

yields the desired benzophenone precursor.

Step-by-Step Protocol:

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a calcium

chloride drying tube. Ensure all glassware is thoroughly dried.

Reagents: To the flask, add phenol (1.0 eq) and phthalic anhydride (1.0 eq).

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, approx. 2.5 eq) in

portions. The reaction is exothermic.

Reaction: Heat the mixture to 120-140 °C and stir for 4-6 hours. The reaction progress can

be monitored by Thin Layer Chromatography (TLC).

Workup: Allow the reaction mixture to cool to room temperature. Cautiously pour the mixture

onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum

complexes.

Isolation: The crude 2-(4-hydroxybenzoyl)benzoic acid will precipitate. Collect the solid by

vacuum filtration and wash thoroughly with cold water.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent system, such as aqueous ethanol.

Stage 2: Intramolecular Cyclization to 9-Oxo-9H-
xanthene-2-carboxylic acid
Principle: The formation of the central pyran ring of the xanthone core is achieved through an

acid-catalyzed intramolecular electrophilic aromatic substitution, which is a dehydrative

cyclization. Strong protic acids like sulfuric acid or polyphosphoric acid (PPA) are used to

protonate the ketone, making the adjacent aromatic ring susceptible to attack by the hydroxyl

group on the second ring.

Step-by-Step Protocol:
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Setup: In a clean, dry flask equipped with a magnetic stirrer, place the purified 2-(4-

hydroxybenzoyl)benzoic acid (1.0 eq) from Stage 1.

Acid Addition: Add concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) in

sufficient quantity to act as both the catalyst and solvent.

Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction

completion by TLC.

Workup: Cool the reaction mixture and carefully pour it into a beaker of ice water.

Isolation: The product, 9-Oxo-9H-xanthene-2-carboxylic acid, will precipitate as a solid.

Collect the precipitate by vacuum filtration.

Purification: Wash the solid with copious amounts of water to remove any residual acid,

followed by a wash with a cold organic solvent like ethanol or methanol. The product is often

of high purity at this stage but can be further purified by recrystallization from a high-boiling-

point solvent like DMF or DMSO/water if necessary.

Section 3: Application in Drug Discovery: A Scaffold
for mGluR1 Modulators
While the xanthone core has diverse biological activities, its most compelling recent application

is as a scaffold for developing modulators of the metabotropic glutamate receptor 1 (mGluR1).

The mGluR1 Target
mGluR1 is a G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic

plasticity and neuronal excitability. It is predominantly coupled to the Gq/G₁₁ signaling pathway.

[5][6] Dysregulation of mGluR1 signaling is implicated in numerous neurological and psychiatric

disorders, including chronic pain, anxiety, and schizophrenia, making it a high-value therapeutic

target.

The Role as a Positive Allosteric Modulator (PAM)
Scaffold
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Directly activating or inhibiting a receptor at its primary (orthosteric) ligand binding site can lead

to off-target effects and rapid receptor desensitization. Positive Allosteric Modulators (PAMs)

offer a more nuanced therapeutic strategy. PAMs bind to a topographically distinct (allosteric)

site on the receptor, where they do not activate the receptor on their own but enhance the

response to the endogenous ligand (glutamate).[7] This preserves the natural spatial and

temporal patterns of receptor activation.

The rigid xanthene framework has proven to be an excellent starting point for the synthesis of

potent and selective mGluR1 PAMs.[8][9] The carboxylic acid handle on 9-Oxo-9H-xanthene-
2-carboxylic acid is the key synthetic attachment point, allowing for the addition of various

chemical moieties to explore the structure-activity relationship (SAR) and optimize

pharmacokinetic properties. While many published examples start from the related 9H-

xanthene-9-carboxylic acid, the underlying principle and utility of the core scaffold are directly

transferable.[8][9]

Section 4: Experimental Protocol: Functional
Characterization of mGluR1 Modulation
To validate the activity of novel compounds derived from the 9-Oxo-9H-xanthene-2-carboxylic
acid scaffold, a robust functional assay is required. A calcium mobilization assay using a

Fluorometric Imaging Plate Reader (FLIPR) is the industry-standard method for high-

throughput screening of Gq-coupled receptors like mGluR1.

Principle: Cells engineered to express mGluR1 are loaded with a calcium-sensitive fluorescent

dye. The Gq pathway, when activated, leads to the release of intracellular calcium stores.[10]

This increase in cytosolic calcium is detected as an increase in fluorescence. A PAM will not

elicit a signal on its own but will potentiate the signal produced by a low concentration of an

agonist like glutamate.

Detailed FLIPR Calcium Mobilization Protocol
Cell Preparation:

One day prior to the assay, seed HEK293 cells (or another suitable host cell line) stably

expressing human mGluR1 into black-walled, clear-bottom 384-well microplates at a

density that will result in a confluent monolayer on the day of the experiment.
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Incubate overnight at 37°C in a 5% CO₂ incubator.

Dye Loading:

Prepare a dye loading buffer using a commercial calcium flux assay kit (e.g., FLIPR

Calcium 4 Assay Kit) according to the manufacturer's instructions.[11] This typically

involves dissolving the fluorescent dye and a probenecid solution (to prevent dye leakage)

in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Remove the cell culture medium from the plates and add 20 µL of the dye loading buffer to

each well.

Incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator.

Compound Preparation:

Prepare serial dilutions of the test compounds (derived from 9-Oxo-9H-xanthene-2-
carboxylic acid) in assay buffer. A typical starting concentration is 10 mM in DMSO,

serially diluted to achieve a final assay concentration range from ~10 nM to 30 µM.

Prepare a solution of the agonist (L-glutamate) at a concentration that gives a sub-

maximal response (e.g., EC₂₀). This concentration must be determined empirically

beforehand.

Prepare separate compound plates for the test compounds and the agonist.

FLIPR Assay Execution:

Place both the cell plate and the compound plates into the FLIPR instrument.

Baseline Reading: The instrument measures the baseline fluorescence of each well for 10-

20 seconds.

PAM Addition: The instrument automatically adds the test compounds (or vehicle control)

to the cell plate and continues to record the fluorescence. In this step, no significant signal

is expected for a true PAM.
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Agonist Addition: After a 2-5 minute incubation with the test compound, the instrument

adds the EC₂₀ concentration of L-glutamate to all wells.

Signal Recording: Fluorescence is recorded for an additional 2-3 minutes to capture the

full calcium mobilization response.

Data Analysis:

The response is typically measured as the maximum fluorescence signal minus the

baseline signal.

Plot the response against the concentration of the test compound.

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration

at which the compound produces 50% of its maximal potentiation effect).

Section 5: Signaling Pathway Context
The diagram below illustrates the canonical Gq signaling pathway for mGluR1 and highlights

the amplifying role of a Positive Allosteric Modulator (PAM).
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Caption: Gq-coupled signaling pathway of mGluR1 enhanced by a PAM.
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Conclusion
9-Oxo-9H-xanthene-2-carboxylic acid stands out as a molecule of significant utility for

medicinal chemists and drug discovery professionals. Its robust and stable tricyclic core,

combined with a strategically placed carboxylic acid functional group, provides a reliable

platform for synthetic elaboration. While possessing a rich history as part of the broader class

of biologically active xanthones, its most promising modern application is as a foundational

scaffold for the development of highly selective positive allosteric modulators for challenging

neurological targets like the mGluR1 receptor. The synthetic accessibility and structural rigidity

of this compound ensure its continued relevance as a valuable building block in the design of

next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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